molecular formula C8H16O3S B8411625 Tert-butyl 2-(2-hydroxyethylthio)acetate

Tert-butyl 2-(2-hydroxyethylthio)acetate

Cat. No. B8411625
M. Wt: 192.28 g/mol
InChI Key: SODQHRZFUFVIGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(2-hydroxyethylthio)acetate is a useful research compound. Its molecular formula is C8H16O3S and its molecular weight is 192.28 g/mol. The purity is usually 95%.
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properties

Product Name

Tert-butyl 2-(2-hydroxyethylthio)acetate

Molecular Formula

C8H16O3S

Molecular Weight

192.28 g/mol

IUPAC Name

tert-butyl 2-(2-hydroxyethylsulfanyl)acetate

InChI

InChI=1S/C8H16O3S/c1-8(2,3)11-7(10)6-12-5-4-9/h9H,4-6H2,1-3H3

InChI Key

SODQHRZFUFVIGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CSCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-butyl bromoacetate 1 (15 g, 0.077 mol, 1 eqv.) and triethylamine (16 g, 0.16 mol, 2 eqv.) were dissolved in CH2Cl2 (100 mL) under nitrogen and cooled to 0 C. 2-mercaptoethanol (6.3 g, 0.081 mol, 1.05 eqv.) was slowly added to the mixture and the reaction mixture was warmed to room temperature. The reaction was stirred for 1 additional hour. Completion of the reaction was monitored by TLC (ethylacetate (EtOAc):hexane (Hex), 1:1 (v/v), Rf: 0.88). Base and acid extractions were carried out with 1M KCO3, pH 10 and 1M NaOAc pH 3.5, twice, respectively. The combined organic layers were washed with brine, dried with MgSO4 and filtered through Ø 185 mm whatman filter papers. The filtrate was concentrated in vacuo (CH2Cl2) to obtain 9.2 g (62% yield) 2 as a colourless oil.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
62%

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